molecular formula C19H31N3O2 B1415799 tert-Butyl 2-amino-4-[4-(2-methylpropyl)piperazin-1-yl]benzoate CAS No. 2138072-25-8

tert-Butyl 2-amino-4-[4-(2-methylpropyl)piperazin-1-yl]benzoate

Cat. No. B1415799
CAS RN: 2138072-25-8
M. Wt: 333.5 g/mol
InChI Key: LQQXMQLCFBHSLM-UHFFFAOYSA-N
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Description

Tert-Butyl 2-amino-4-[4-(2-methylpropyl)piperazin-1-yl]benzoate is a small molecule that is used in a wide range of scientific research applications. It can be synthesized by a variety of methods, and its biochemical and physiological effects have been studied in detail.

Scientific Research Applications

Neuropharmacological Activity

Research indicates that certain aminoalkanolic derivatives, including compounds similar to tert-Butyl 2-amino-4-[4-(2-methylpropyl)piperazin-1-yl]benzoate, have been explored for their potential anticonvulsant activities. For instance, aminoisopropanoloxy derivatives of 2-xanthone, some of which possess structural similarities to the compound , showed promising results in anticonvulsant tests. This suggests that similar compounds might be valuable in neuropharmacological research, particularly concerning epilepsy and seizure disorders (Marona, Górka, & Szneler, 1998).

Receptor Affinity and Inflammatory Activity

Another line of research involving compounds structurally related to tert-Butyl 2-amino-4-[4-(2-methylpropyl)piperazin-1-yl]benzoate includes the investigation into histamine H4 receptor ligands. These compounds, such as a series of 2-aminopyrimidines, have been studied for their potential in treating inflammatory conditions and pain. The research indicates that modification of these molecules can lead to significant biological activity, hinting at the potential for similar compounds to be used in the development of new therapeutic agents (Altenbach et al., 2008).

Analgesic and Anti-inflammatory Properties

Compounds with a structure akin to tert-Butyl 2-amino-4-[4-(2-methylpropyl)piperazin-1-yl]benzoate have also been synthesized and tested for their analgesic and anti-inflammatory properties. For example, a series of (4-substituted phenyl-1-piperazinyl)alkyl 2-aminobenzoates and 2-aminonicotinates demonstrated substantial analgesic activities and moderate anti-inflammatory activities. This highlights the potential utility of such compounds in pain management and anti-inflammatory treatments (Manoury et al., 1979).

Serotonin Receptor Antagonism

Research into serotonin receptor antagonists involves compounds structurally similar to tert-Butyl 2-amino-4-[4-(2-methylpropyl)piperazin-1-yl]benzoate. These compounds have been studied for their potential in modulating serotonin activity, which could have implications in treating various psychiatric and neurological disorders. For instance, 1-(2-Methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine and its analogs show significant affinity and selectivity for 5-HT1A receptors, indicating potential applications in neurological research and drug development (Raghupathi et al., 1991).

Future Directions

: Sigma-Aldrich: tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate : ChemicalBook: tert-butyl 2-amino-4-(4-methylpiperazin-1-yl)benzoate : Springer: Synthesis, characterization, X-ray diffraction studies

properties

IUPAC Name

tert-butyl 2-amino-4-[4-(2-methylpropyl)piperazin-1-yl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31N3O2/c1-14(2)13-21-8-10-22(11-9-21)15-6-7-16(17(20)12-15)18(23)24-19(3,4)5/h6-7,12,14H,8-11,13,20H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQQXMQLCFBHSLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CCN(CC1)C2=CC(=C(C=C2)C(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 2-amino-4-[4-(2-methylpropyl)piperazin-1-yl]benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-Butyl 2-amino-4-[4-(2-methylpropyl)piperazin-1-yl]benzoate

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